molecular formula C7H4FN3O2 B2759814 3-Nitro-8-fluoroimidazo[1,2-a]pyridine CAS No. 2379918-39-3

3-Nitro-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2759814
CAS No.: 2379918-39-3
M. Wt: 181.126
InChI Key: KCVGZSBCJVYYGY-UHFFFAOYSA-N
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Description

3-Nitro-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4FN3O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a nitro group at the 3-position and a fluorine atom at the 8-position on the imidazo[1,2-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-fluoroimidazo[1,2-a]pyridine typically involves the nitration of 8-fluoroimidazo[1,2-a]pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitro-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-8-fluoroimidazo[1,2-a]pyridine is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-8-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both nitro and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

8-fluoro-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVGZSBCJVYYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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